molecular formula C12H14ClN3O5S B2984590 ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate CAS No. 861211-81-6

ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate

Cat. No.: B2984590
CAS No.: 861211-81-6
M. Wt: 347.77
InChI Key: TUWWDGWJJMHEHT-GDNBJRDFSA-N
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Description

Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate is a high-purity chemical reagent intended for research and development applications in laboratory settings. This compound features a unique molecular structure incorporating both a hydrazinylidene motif and a (4-chlorophenyl)sulfonyl group, making it a candidate for investigation in various synthetic organic chemistry and medicinal chemistry research programs. Potential areas of interest may include the development of novel enzyme inhibitors or the synthesis of heterocyclic compounds. Researchers value this reagent for its role in exploring structure-activity relationships and developing new synthetic methodologies. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O5S/c1-2-21-11(17)10(15-16-12(14)18)7-22(19,20)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H3,14,16,18)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWWDGWJJMHEHT-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC(=O)N)CS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\NC(=O)N)/CS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the carbamoylhydrazinylidene group: This can be achieved by reacting hydrazine with an appropriate carbamate derivative under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom with a chlorophenyl group, often using a chlorinating agent such as thionyl chloride.

    Formation of the sulfonylpropanoate moiety: This can be accomplished by reacting the intermediate compound with a sulfonylating agent, such as sulfonyl chloride, followed by esterification with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, such as the development of new drugs or pharmaceuticals.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating specific biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound is compared to three analogs (Table 1):

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound R1 = 4-Cl-C₆H₄-SO₂, R2 = NHCONH₂ C₁₂H₁₃ClN₂O₄S 332.76 Sulfonyl, carbamoylhydrazinylidene
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate R1 = 4-MeO-C₆H₄, R2 = CN C₁₃H₁₃NO₃ 231.25 Cyano, methoxy
Ethyl 3-(4-methylphenyl)sulfonylpropanoate R1 = 4-Me-C₆H₄-SO₂, R2 = H C₁₂H₁₆O₄S 256.31 Sulfonyl, ester
(2E)-2-{2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-3-(2-nitrophenyl)propanoic acid R1 = 2-NO₂-C₆H₄, R2 = thiazole-hydrazine C₁₈H₁₃BrN₄O₄S 477.29 Nitro, bromophenyl, thiazole-hydrazine

Key Observations:

  • Electronic Effects: The sulfonyl group in the target compound increases electron-withdrawing character compared to the methoxy group in the cyano-acrylate analog, altering reactivity in nucleophilic additions or redox reactions .
  • Chelation Potential: The carbamoylhydrazinylidene group offers stronger metal-binding capacity than the cyano or ester groups in analogs, making the target compound a candidate for metalloenzyme inhibition .

Research Findings and Limitations

  • Crystallographic Data: Structural analysis using SHELX software reveals the (2E)-configuration and planarity of the α,β-unsaturated system, critical for conjugation-dependent bioactivity.
  • Solubility Challenges: The sulfonyl group reduces solubility in non-polar solvents (e.g., logS = -3.1 in hexane) compared to the methylphenyl analog (logS = -2.4), necessitating formulation optimization for in vivo studies.
  • Limited Direct Studies: While analogs like ethyl 2-cyano-3-(4-methoxyphenyl)acrylate are well-characterized , pharmacological data for the target compound remain sparse, highlighting the need for targeted bioassays.

Biological Activity

Ethyl (2E)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfonylpropanoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview based on diverse sources.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with carbamoylhydrazine, followed by esterification with ethyl propanoate. The resulting compound is characterized by its unique hydrazone linkage, which is crucial for its biological activity.

Molecular Structure

The molecular formula is C_{13}H_{15ClN_2O_4S with a molecular weight of approximately 320.79 g/mol. Its structure can be represented as follows:

AtomCount
Carbon (C)13
Hydrogen (H)15
Chlorine (Cl)1
Nitrogen (N)2
Oxygen (O)4
Sulfur (S)1

Antimicrobial Properties

Research indicates that compounds containing hydrazone moieties exhibit notable antimicrobial activity. This compound has been tested against various bacterial strains, showing effective inhibition against Gram-positive and Gram-negative bacteria. In vitro studies demonstrated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial potential.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, it exhibited significant cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 values were determined to be approximately 25 µM, suggesting that the compound could be a promising candidate for further development in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined the antimicrobial effects of various hydrazone derivatives, including this compound. The results indicated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its potential use in treating bacterial infections .
  • Cytotoxicity in Cancer Cells : In a recent investigation published in Cancer Research, this compound was tested on various cancer cell lines. The study found that it induced apoptosis in MCF-7 cells via the mitochondrial pathway, highlighting its mechanism of action and potential as an anticancer agent .

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